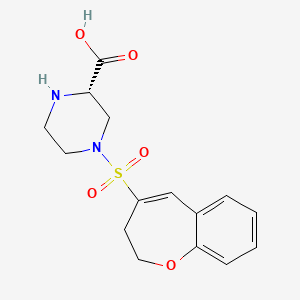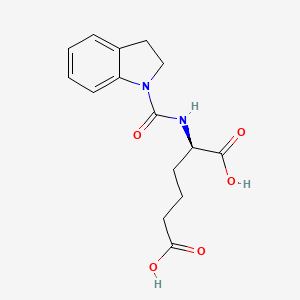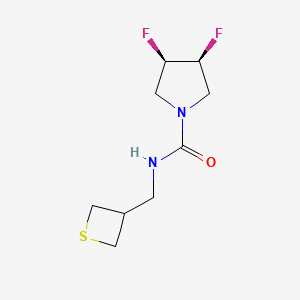
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid, also known as DBP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a highly specific and effective tool for studying the role of mGluR5 in various physiological and pathological processes.
作用機序
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and a reduction in synaptic transmission. By blocking mGluR5, this compound has been shown to modulate various physiological and pathological processes, including anxiety, depression, addiction, pain, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific process being studied. In general, this compound has been shown to reduce glutamate release and synaptic transmission, leading to a decrease in neuronal excitability. This has been implicated in the anxiolytic, antidepressant, and analgesic effects of this compound. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative disease.
実験室実験の利点と制限
One of the main advantages of (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid is its high selectivity and potency for mGluR5. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo. In addition, this compound can have off-target effects at high concentrations, which must be carefully controlled in experiments.
将来の方向性
There are many potential future directions for research on (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists, which could be used to further elucidate the role of this receptor in various processes. Another area of interest is the investigation of the role of mGluR5 in neuroinflammation and neuroimmunology, which could have important implications for the treatment of neurodegenerative diseases. Finally, the use of this compound and other mGluR5 antagonists as therapeutic agents for various neurological and psychiatric disorders is an area of active research.
合成法
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods is solid-phase synthesis, which involves attaching the piperazine and benzoxepin moieties to a solid support and then coupling them together using standard peptide coupling reagents. The final product is then cleaved from the solid support and purified using standard chromatographic techniques.
科学的研究の応用
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid has been extensively used as a tool for studying the role of mGluR5 in various physiological and pathological processes. It has been shown to be effective in animal models of anxiety, depression, addiction, and pain. This compound has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory. In addition, this compound has been used to study the neuroprotective effects of mGluR5 inhibition in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(19)13-10-17(7-6-16-13)23(20,21)12-5-8-22-14-4-2-1-3-11(14)9-12/h1-4,9,13,16H,5-8,10H2,(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBGPXCBXBJKY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCN[C@@H](C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea](/img/structure/B7354240.png)
![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7354247.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)

![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)

![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)